
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Pyrimidin-2-ylmethyl)piperidin-3-ol” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O/c14-9-3-1-6-13(7-9)8-10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol, a structural relative of dipeptidyl peptidase IV inhibitors, has been examined for its metabolism, excretion, and pharmacokinetics. In a study involving rats, dogs, and humans, it was found that the majority of the administered dose was recovered in urine or feces, indicating significant renal clearance and metabolism. Key metabolic pathways included hydroxylation at the pyrimidine ring and amide hydrolysis, with cytochrome P450 isoforms CYP2D6 and CYP3A4 playing a crucial role in metabolism (Sharma et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of this compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage properties. These compounds demonstrated significant inhibition of in vivo angiogenesis and showed differential DNA binding and cleavage activities. The presence of electron-donating and withdrawing groups in the molecules' structure influenced their potency as potential anticancer agents (Kambappa et al., 2017).
Anti-Cancer Activities
Derivatives of this compound have demonstrated notable anti-cancer activities against human tumor cell lines. The structure-activity relationship studies revealed that specific structural modifications, such as the addition of piperidine or pyrrolidine groups, enhance their anti-cancer properties, suggesting their potential use in cancer treatment (Singh & Paul, 2006).
Neuropharmacological Applications
Certain pyrimidine derivatives, including this compound analogs, have been explored for their neuropharmacological potential. Studies have identified them as potent sigma-1 receptor antagonists, showing efficacy in treating neuropathic pain. These compounds exhibited high binding affinity to the sigma-1 receptor and demonstrated dose-dependent antinociceptive effects in animal models (Lan et al., 2014).
Structural and Electronic Properties in Anticonvulsant Drugs
The structural and electronic properties of this compound and its derivatives have been analyzed in the context of their use as anticonvulsant drugs. Crystallographic and molecular orbital calculations have provided insights into their molecular structure, aiding in the understanding of their pharmacological activity (Georges et al., 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-3-1-6-13(7-9)8-10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHTWZMSCGMLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)
![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)


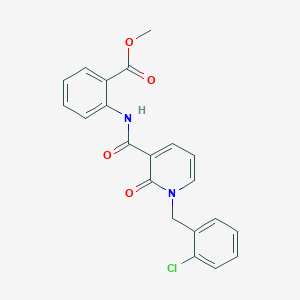
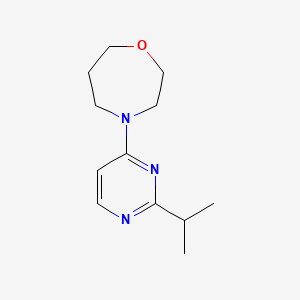

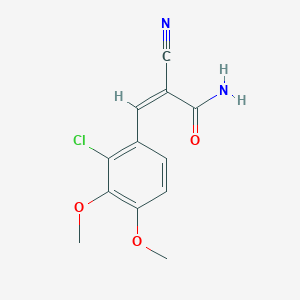
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)

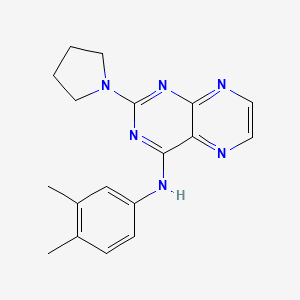
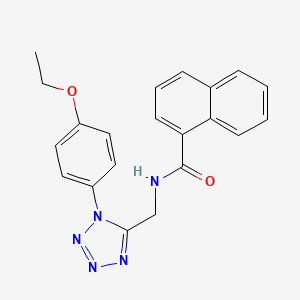
![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)
![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)
